molecular formula C11H8ClFN2O2 B2663055 1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid CAS No. 1946812-48-1

1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B2663055
CAS No.: 1946812-48-1
M. Wt: 254.65
InChI Key: YMTSSCVANRGBKD-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 3-chloro-4-fluorobenzyl group and a carboxylic acid functional group. The presence of both chloro and fluoro substituents on the benzyl ring imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

The unique combination of the pyrazole ring, chloro and fluoro substituents, and carboxylic acid group in this compound imparts distinct chemical properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c12-8-5-7(1-2-9(8)13)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTSSCVANRGBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC(=N2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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